molecular formula C3H3N3O2 B097332 1H-1,2,3-triazole-4-carboxylic acid CAS No. 16681-70-2

1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B097332
CAS RN: 16681-70-2
M. Wt: 113.08 g/mol
InChI Key: GTODOEDLCNTSLG-UHFFFAOYSA-N
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Description

1H-1,2,3-triazole-4-carboxylic acid is a versatile molecule that serves as a building block for various chemical compounds, including peptidomimetics and biologically active compounds. Its structure allows for a range of chemical reactions, making it a valuable component in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives can be achieved through various methods. A notable approach involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which provides a protected version of this triazole amino acid with complete regiocontrol . Another method includes a one-pot reaction from arylboronic acids and prop-2-ynoic acid or calcium acetylide, which yields monosubstituted 1-aryl-1H-1,2,3-triazoles . Additionally, substituted 1H-1,2,3-triazole-4-carboxylic acids can be synthesized by a three-component reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and nucleophiles in the presence of a base catalyst .

Molecular Structure Analysis

The molecular structure of triazole derivatives has been studied extensively. For instance, the crystal and molecular structures of two triazole derivatives were analyzed, revealing that the triazole ring can exhibit different patterns of π-electron density delocalization or localization, affecting the molecule's overall shape and reactivity . The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been determined both experimentally and through quantum-chemical calculations, providing insights into its reactivity and properties .

Chemical Reactions Analysis

1H-1,2,3-triazole-4-carboxylic acid and its derivatives participate in a variety of chemical reactions. For example, alkylation reactions can lead to the formation of methoxy-triazole carboxylic acids and esters . Nitration reactions can occur on the phenyl group or lead to the formation of dinitrobenzoic acid under more severe conditions . The compound can also be converted into acid chlorides and substituted amides, demonstrating its versatility in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole-4-carboxylic acid derivatives are influenced by their molecular structure. For example, the presence of a triazole ring can promote regioselective hydrodebromination . The molecule's ability to form hydrogen bonds and other non-covalent interactions plays a significant role in its solid-state assembly, as seen in the formation of supramolecular chains in the crystal structures of triazole derivatives . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Scientific Research Applications

  • Chemistry and Chemical Biology

    • The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .
    • This motif is often seen in experimental drug candidates and approved drugs .
  • Drug Discovery

    • 1,2,3-triazoles have found broad applications in drug discovery .
    • For example, the 1,2,3-triazole moiety is present in drugs such as tazobactam, cefatrizine, and rufinamide .
  • Organic Synthesis

    • 1,2,3-triazoles are used in organic synthesis .
    • A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
  • Polymer Chemistry

    • 1,2,3-triazoles are used in polymer chemistry .
    • The CuAAC reaction has seen applications in many areas, including dendrimer and polymer synthesis .
  • Supramolecular Chemistry

    • 1,2,3-triazoles are used in supramolecular chemistry .
    • They have unique properties that make them useful in this field .
  • Bioconjugation

    • 1,2,3-triazoles are used in bioconjugation chemistry .
    • The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry .

properties

IUPAC Name

2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-3(8)2-1-4-6-5-2/h1H,(H,7,8)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTODOEDLCNTSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168192
Record name 4-Carboxy-1,2,3-triazole
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Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-triazole-4-carboxylic acid

CAS RN

16681-70-2
Record name 1H-1,2,3-Triazole-5-carboxylic acid
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Record name 4-Carboxy-1,2,3-triazole
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Record name 16681-70-2
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Record name 4-Carboxy-1,2,3-triazole
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Record name 1,2,3-Triazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
484
Citations
T Zhang, Q Wu, S Li, L Wang, Q Sun, Y Zhang… - Bioorganic & Medicinal …, 2017 - Elsevier
This study mainly focused on the modification of the X 2 position in febuxostat analogs. A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (1a-s) with an N atom …
Number of citations: 36 www.sciencedirect.com
PH Olesen, AR Sørensen, B Ursø… - Journal of medicinal …, 2003 - ACS Publications
A novel class of GSK-3 inhibitors with favorable water solubility was identified in a HTS screen. SAR studies identified bioisosteric structural moieties in this class of compounds. The …
Number of citations: 201 pubs.acs.org
T Ostrowski, P Januszczyk, M Cieslak… - Bioorganic & medicinal …, 2011 - Elsevier
Efficient Pd(0)-catalysed synthesis of 5-alkynyl-1-β-d-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide depends on the presence of different protecting groups of the ribose moiety…
Number of citations: 37 www.sciencedirect.com
K Maji, D Haldar - Royal Society Open Science, 2017 - royalsocietypublishing.org
We report a new synthetic aromatic ε-amino acid containing a triazole moiety with antimicrobial potential against Gram-positive, Gram-negative and pathogenic bacteria including Vibrio …
Number of citations: 5 royalsocietypublishing.org
BI Bratanovici, S Shova, V Lozan, IA Dascălu… - Polyhedron, 2021 - Elsevier
The straightforward and facile synthetic approaches towards four coordination polymers, {[CdL(H 2 O)]·0.5H 2 O} n , {[Cd 2 L 2 (H 2 O) 2 (4,4′-bipy)]·4H 2 O} n , {[Cd 2 L 2 (H 2 O) 2 (4,4…
Number of citations: 2 www.sciencedirect.com
JR Lin, JY Yao, H Zhao - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C10H9N3O2, was synthesized from azidobenzene and ethyl acetylacetate. A pair of hydrogen bonds [2.617 (2) Å] interconnects a pair of the carboxyl groups, …
Number of citations: 6 scripts.iucr.org
H Zhao, JM Chen, JR Lin, WX Wang - Journal of Coordination …, 2011 - Taylor & Francis
Two new Zn(II) complexes, [Zn(L) 2 (H 2 O) 2 ] where L is 1-substituted 5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid, have been synthesized and characterized by elemental analysis, …
Number of citations: 11 www.tandfonline.com
PN Batalha, T Mocanu, S Calancea, MGF Vaz… - Journal of Molecular …, 2022 - Elsevier
Using triazolyl based ligands bearing carboxylate groups and cationic species [Cu(NN)(acac)(H 2 O)] + and [Zn(NN) 2 (acac)] + seven new coordination complexes have been …
Number of citations: 2 www.sciencedirect.com
N Pokhodylo, O Shyyka, V Matiychuk - Medicinal Chemistry Research, 2014 - Springer
Anticancer screening of several novel 1,2,3-triazoles has been performed. The 1,2,3-triazole derivatives were synthesized from available starting materials according to the convenient …
Number of citations: 87 link.springer.com
C Feng, GY Gao, ZR Qu, LN Sun, H Zhao - Journal of Inorganic and …, 2015 - Springer
Two new complexes [Cu(HL) 2 (H 2 O) 2 ] (1) and [AgHL] n (2) (where H 2 L is 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid) have been synthesized at room …
Number of citations: 5 link.springer.com

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